N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
CAS No.: 905787-46-4
Cat. No.: VC21398899
Molecular Formula: C21H20N4O3S
Molecular Weight: 408.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905787-46-4 |
|---|---|
| Molecular Formula | C21H20N4O3S |
| Molecular Weight | 408.5g/mol |
| IUPAC Name | N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide |
| Standard InChI | InChI=1S/C21H20N4O3S/c1-13-8-7-11-17-18(13)24(12-16-9-5-4-6-10-16)19(28)21(17)25(15(3)27)23-20(29-21)22-14(2)26/h4-11H,12H2,1-3H3,(H,22,23,26) |
| Standard InChI Key | YIIKHEWJTCNSCQ-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C |
| Canonical SMILES | CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C |
Introduction
Overview of the Compound
N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a synthetic organic compound with the molecular formula and a molecular weight of 408.5 g/mol. It belongs to the class of spiro compounds, characterized by their unique spirocyclic structure, which contributes to their diverse biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the spiro-indole and thiadiazole moieties. These steps often include:
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Formation of the indole nucleus: Indoles are synthesized via Fischer indole synthesis.
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Spirocyclization: The spirocyclic structure is introduced through reactions that link the indole and thiadiazole rings.
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Functionalization: Acetylation and benzylation are performed to yield the final product.
The process requires precise reaction conditions and reagents to ensure high yield and purity.
Structural Insights
The compound's structure features a spiro junction between a thiadiazole ring and an indole system. This configuration is known to enhance biological activity due to its rigidity and ability to interact with biological targets.
Notable Structural Features:
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Thiadiazole Ring: Contains sulfur and nitrogen atoms, which contribute to its pharmacological potential.
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Indole System: A well-known pharmacophore in medicinal chemistry.
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Acetamide Group: Enhances solubility and may participate in hydrogen bonding with biological targets.
Biological Activity
Compounds containing spiro-indole-thiadiazole frameworks have been extensively studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Potential Applications:
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Antimicrobial Activity: The thiadiazole moiety can disrupt microbial enzymes or membranes.
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Anti-inflammatory Properties: Similar compounds have shown inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation pathways.
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Anticancer Potential: The rigid spirocyclic structure allows for selective interaction with cancer cell targets.
Although specific biological data for this compound is limited, its structural similarity to other bioactive molecules suggests significant therapeutic potential.
Analytical Characterization
To confirm the identity and purity of N-(4-acetyl-1'-benzyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide, various spectroscopic techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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NMR provides information on hydrogen environments.
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NMR confirms the carbon framework.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands.
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Research Implications
The unique structure of this compound makes it a promising candidate for drug discovery programs. Future research could focus on:
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Molecular Docking Studies: To predict binding affinity with biological targets.
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In Vitro and In Vivo Testing: To evaluate antimicrobial, anticancer, or anti-inflammatory efficacy.
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Structure-Activity Relationship (SAR) Analysis: To optimize its pharmacological properties.
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